molecular formula C6H3BrFNO2 B1532164 2-Bromo-5-fluoroisonicotinic acid CAS No. 885588-12-5

2-Bromo-5-fluoroisonicotinic acid

Cat. No. B1532164
Key on ui cas rn: 885588-12-5
M. Wt: 220 g/mol
InChI Key: VRHKBNFQGHNLIJ-UHFFFAOYSA-N
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Patent
US09023882B2

Procedure details

To a solution of 2-bromo-5-fluoropyridine (5.0 g) in tetrahydrofuran (100 mL) was 2.6 mol/L n-butyllithium tetrahydrofuran solution (12 mL) in a dropwise manner at −70° C., and this mixture was stirred at same temperature for 2 hours. To this reaction mixture was added excessive amounts of dry-ice at −70° C., and this mixture was stirred at room temperature for 12 hours. This mixture was poured into water, and this mixture was extracted with diethyl ether. To this obtained aqueous layer was added 1 mol/L hydrochloric acid (2 mL), and this mixture was extracted with ethyl acetate. This organic layer was concentrated to give the title compound (5.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
n-butyllithium tetrahydrofuran
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.O1CCCC1.C([Li])CCC.[C:19](=[O:21])=[O:20].O>O1CCCC1>[Br:1][C:2]1[CH:7]=[C:6]([C:5]([F:8])=[CH:4][N:3]=1)[C:19]([OH:21])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Step Two
Name
n-butyllithium tetrahydrofuran
Quantity
12 mL
Type
reactant
Smiles
O1CCCC1.C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
this mixture was stirred at same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −70° C.
STIRRING
Type
STIRRING
Details
this mixture was stirred at room temperature for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with diethyl ether
ADDITION
Type
ADDITION
Details
To this obtained aqueous layer was added 1 mol/L hydrochloric acid (2 mL)
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
This organic layer was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C(=CN1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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